molecular formula C6H6N4 B2696394 1-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 19868-88-3

1-methyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B2696394
CAS No.: 19868-88-3
M. Wt: 134.142
InChI Key: RRRIVLVAFKDWCH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrazine ring The presence of a methyl group at the 1-position of the pyrazole ring distinguishes it from other pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyrazine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-2-aminopyrazine with methylhydrazine in the presence of a base such as potassium carbonate can yield this compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired pyrazolopyrazine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    1H-Pyrazolo[3,4-b]quinoline: This compound features a quinoline ring fused with a pyrazole ring.

    1H-Pyrazolo[3,4-b]pyrimidine: This compound contains a pyrimidine ring fused with a pyrazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-5(4-9-10)7-2-3-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIVLVAFKDWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19868-88-3
Record name 1-methyl-1H-pyrazolo[3,4-b]pyrazine
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